N-(3-methylbenzyl)-2-phenoxypropanamide
Description
N-(3-Methylbenzyl)-2-phenoxypropanamide is a propanamide derivative featuring a 3-methylbenzyl group attached to the nitrogen atom and a phenoxy substituent at the second carbon of the propanamide backbone.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-7-6-8-15(11-13)12-18-17(19)14(2)20-16-9-4-3-5-10-16/h3-11,14H,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOODQGJGSQKXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Propanamide Derivatives with Varied Substituents
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide (C₁₅H₁₅FN₂O)
- Key Differences: Replaces the phenoxy group with a 3-fluorophenylamino substituent and lacks the 3-methylbenzyl group.
- The absence of the 3-methylbenzyl group may reduce lipophilicity .
N-Benzhydryl-2-(N’-Methyl-N’-Hydroxyureido)-L-3-Phenylpropanamide
- Key Differences : Incorporates a benzhydryl group and a hydroxyureido side chain.
- Implications: The hydroxyureido moiety may confer antioxidant activity, as seen in hydroxamic acids (). The target compound’s phenoxy group might instead favor π-π interactions in biological targets .
2-Amino-N-(3-Methylbutan-2-yl)-3-Phenylpropanamide (C₁₄H₂₂N₂O)
- Key Differences: Features an amino group at C2 and a phenyl group at C3.
Compounds with 3-Methylbenzyl Substituents
5-Methyl-1-(5-(3-Methylbenzyl)Thiazol-2-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid
- Key Differences : Integrates the 3-methylbenzyl group into a triazole-thiazole scaffold.
- Implications : Demonstrated 40% growth inhibition in NCI-H522 lung cancer cells (). The target compound’s propanamide backbone might offer conformational flexibility for binding to similar targets .
N-(3-Methylbenzyl)Piperazine Dihydrochloride
- Key Differences : A piperazine derivative rather than a propanamide.
Benzamide Derivatives with Directing Groups
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Key Differences : A benzamide with a hydroxy-tert-butyl group.
- Implications: The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization (). The target compound’s phenoxy group could similarly coordinate metals, enabling catalytic applications .
Functional Group Compatibility
- The 3-methylbenzyl group’s stability under acidic/basic conditions (as in ’s quinoline derivatives) implies robustness in diverse synthetic environments .
Antiproliferative Activity
- Compounds with 3-methylbenzyl-thiazol motifs () show activity against lung and kidney cancers. The target compound’s phenoxy group may modulate similar pathways, warranting cytotoxicity screening .
Antioxidant Potential
- Hydroxamic acids in exhibit radical-scavenging activity. The phenoxy group in the target compound could contribute to antioxidant effects via hydrogen donation .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Lipophilicity (Predicted) |
|---|---|---|---|
| N-(3-Methylbenzyl)-2-phenoxypropanamide | ~283.35 g/mol | Phenoxy, 3-methylbenzyl | High (logP ~3.5) |
| 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide | 258.29 g/mol | 3-Fluorophenylamino | Moderate (logP ~2.8) |
| 5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-triazole-4-carboxylic acid | ~328.38 g/mol | 3-Methylbenzyl, triazole-thiazol | Moderate (logP ~2.5) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
